molecular formula C23H23BrClFN4OS B2979074 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1184979-56-3

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2979074
M. Wt: 537.88
InChI Key: LFTBJKAKSQPYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Radiosynthesis Applications Compounds with similar structural motifs have been synthesized for studies on their metabolism and mode of action. For instance, radiosynthesis techniques have been applied to chloroacetanilide herbicides and dichloroacetamide safeners to obtain high-specific-activity compounds for metabolic studies (Latli & Casida, 1995).

Antimicrobial Activity Derivatives with components structurally similar to the compound have been synthesized and evaluated for their antimicrobial activities. For example, sulfide and sulfone derivatives of compounds containing chloro-fluorophenyl groups have shown effectiveness against bacteria and fungi (Badiger et al., 2013).

Pharmacological Applications Compounds incorporating triazaspiro[4.5]decane motifs have been explored for their potential as ligands for human receptors, indicating their use in drug discovery and development processes. For example, high-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor have been developed, showcasing the pharmacological interest in spirolinked structures (Röver et al., 2000).

Antitumor and Anticancer Activities The synthesis of novel compounds with triazaspiro[4.5]decane and related structures has also been investigated for their antitumor and anticancer activities. These studies highlight the potential therapeutic applications of such compounds in treating various cancer types (Bhat et al., 2009).

Safety And Hazards

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properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrClFN4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-17-7-8-19(26)18(25)13-17/h3-8,13H,2,9-12,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTBJKAKSQPYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

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